molecular formula C8H7BrN2 B1276476 3-Bromo-6-methylimidazo[1,2-a]pyridine CAS No. 866135-71-9

3-Bromo-6-methylimidazo[1,2-a]pyridine

Cat. No.: B1276476
CAS No.: 866135-71-9
M. Wt: 211.06 g/mol
InChI Key: MMZMYJJVBJHMLU-UHFFFAOYSA-N
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Description

3-Bromo-6-methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

  • The compound 3-Bromo-6-methylimidazo[1,2-a]pyridine has been synthesized using various methods. One approach involves ionic liquid-promoted synthesis, offering good to excellent yields and ease of separation and reuse of the ionic liquid (Shaabani, Soleimani, & Maleki, 2006). Another method includes copper-mediated aerobic oxidative synthesis, which tolerates various functional groups and operates under mild conditions (Zhou et al., 2016).

Chemical Reactions

  • This compound undergoes various chemical reactions, including conversion into other derivatives. For example, in one study, it was converted into 2-(1-adamantyl)-3-bromo-7-methylimidazo[1,2-a]pyridine when reacted with N-bromosuccinimide (Yurchenko et al., 2004).

Pharmaceutical Research

  • While avoiding specific drug-related applications, it's notable that derivatives of this compound have been evaluated for various bioactivities. For instance, ethyl 6‐bromo‐8‐hydroxyimidazo[1,2‐a]pyridine‐3‐carboxylate derivatives showed promising anti‐hepatitis B virus activity in one study (Chen et al., 2011).

Material Chemistry

  • The imidazo[1,2-a]pyridine ring system, including its bromo-methyl derivatives, is significant in materials chemistry due to its potential applications in areas like fluorescence and DNA intercalation, as noted in studies exploring similar compounds (Masters et al., 2011).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazo[1,2-a]pyridine derivatives, including 3-Bromo-6-methylimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating potential future directions in the development of new TB drugs .

Biochemical Analysis

Biochemical Properties

3-Bromo-6-methylimidazo[1,2-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, this compound can bind to specific proteins, altering their conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Moreover, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, but its effects can change over time. For instance, prolonged exposure to this compound can lead to gradual changes in cellular metabolism and gene expression, which may result in long-term alterations in cell function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect the levels of metabolites and influence metabolic flux. For example, it has been shown to inhibit certain enzymes in the glycolytic pathway, leading to changes in glucose metabolism. Additionally, this compound can interact with cofactors such as NADH and FADH2, affecting their redox states and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Additionally, this compound can bind to plasma proteins, affecting its bioavailability and distribution within the body .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

3-bromo-6-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZMYJJVBJHMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C2Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70413981
Record name 3-bromo-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70413981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866135-71-9
Record name 3-bromo-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70413981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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